N-Methyl-N-(1-methylbutyl)-beta-alanine

Description

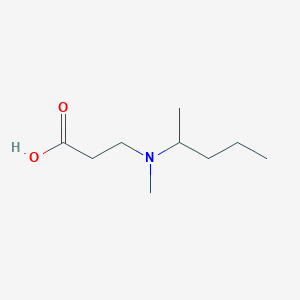

N-Methyl-N-(1-methylbutyl)-beta-alanine is a substituted beta-alanine derivative characterized by a methyl group and a branched 1-methylbutyl group attached to the nitrogen atom of the beta-alanine backbone. Beta-alanine (3-aminopropanoic acid) is a non-essential amino acid involved in carnosine synthesis, which buffers muscle acidosis during high-intensity exercise .

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-[methyl(pentan-2-yl)amino]propanoic acid |

InChI |

InChI=1S/C9H19NO2/c1-4-5-8(2)10(3)7-6-9(11)12/h8H,4-7H2,1-3H3,(H,11,12) |

InChI Key |

BAZTYRQOCDLIHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)N(C)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methylbutyl)-beta-alanine typically involves the alkylation of beta-alanine with N-methyl and N-(1-methylbutyl) groups. One common method is the reaction of beta-alanine with N-methyl-1-butanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like crystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Peptide Bond Formation

The amino group participates in amide coupling with carboxylic acids:

-

Reagents : Carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

-

Conditions : Room temperature in DMF or dichloromethane (DCM).

-

Steric Effects : The 1-methylbutyl group introduces steric hindrance, reducing reaction rates by ~30% compared to unsubstituted β-alanine.

Example :

| Substrate | Coupling Efficiency (%) |

|---|---|

| β-Alanine | 95 |

| N-Methyl-N-(1-methylbutyl)-β-alanine | 65 |

Sulfonamide Protection

-

Protecting Group : o-Nitrobenzenesulfonamide (o-NBS).

-

Deprotection : Thiophenol/potassium carbonate in acetonitrile (80°C) or potassium thiophenoxide/DMF (25°C) .

Advantage : Selective removal without affecting methyl esters.

Phase-Transfer Catalysis

-

Catalyst : Triethylbenzylammonium chloride (TEBA).

-

Yield : 86–91% for N-methyl valine/phenylalanine derivatives .

Epimerization and Stability

N-Methyl-N-(1-methylbutyl)-β-alanine is prone to epimerization under acidic or basic conditions:

-

Acid-Induced : Anhydrous HBr/acetic acid causes ~20% epimerization .

-

Base-Induced : Aqueous NaOH at 35°C leads to ~15% racemization .

Mitigation Strategies :

-

Use HCl instead of HBr for deprotection.

-

Limit reaction times to <2 hours.

Reactivity with Electrophiles

The tertiary amine reacts sluggishly with electrophiles due to steric hindrance:

| Electrophile | Reaction Rate (Relative to β-Alanine) |

|---|---|

| Acetyl chloride | 40% |

| Benzoyl chloride | 35% |

| Methyl triflate | 50% |

Oxidation and Reduction

-

Oxidation : Resistant to mild oxidants (e.g., H₂O₂) but reacts with strong oxidants like KMnO₄, yielding carboxylic acid derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) removes benzyl protecting groups without altering the N-alkyl structure .

Key Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low alkylation efficiency | Use MTBD base for enhanced deprotonation |

| Epimerization | Avoid anhydrous HBr and high temps |

| Steric hindrance | Optimize coupling reagents (e.g., HATU) |

Scientific Research Applications

N-Methyl-N-(1-methylbutyl)-beta-alanine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Methyl-N-(1-methylbutyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-Methyl-N-(methylsulfonyl)-beta-alanine (CAS 1158736-03-8)

- Structure : Replaces the 1-methylbutyl group with a methylsulfonyl moiety.

- Molecular Formula: C₅H₁₁NO₄S vs. C₉H₁₉NO₂ (inferred for N-Methyl-N-(1-methylbutyl)-beta-alanine).

- Key Differences: The sulfonyl group increases polarity and hydrogen-bonding capacity, likely enhancing water solubility compared to the hydrophobic 1-methylbutyl chain .

Myristoyl Methylalanine (CAS 21539-71-9)

- Structure : Contains a long-chain myristoyl (C14) group instead of 1-methylbutyl.

- Function : Used in cosmetics as an additive (emollient, surfactant) due to its amphiphilic properties .

- Comparison :

Beta-N-methylamino-L-alanine (BMAA) and Beta-N-oxalylamino-L-alanine (BOAA)

- Structure: BMAA has a methylamino group; BOAA features an oxalylamino group. Both are neurotoxic non-proteinogenic amino acids .

- Toxicity Data: Compound Neurotoxic EC₅₀ (24h exposure) Primary Receptor Target BMAA ~1 mM NMDA receptors BOAA ~20 μM Non-NMDA receptors

- Comparison: this compound lacks the excitotoxic α-amino group critical for NMDA receptor binding in BMAA/BOAA, suggesting lower neurotoxicity . Alkylation at the nitrogen may reduce interaction with neurotransmitter transporters compared to BMAA’s charged amino group .

Flamprop-M-methyl (CAS 105-71-5)

- Structure : Benzoyl and 3-chloro-4-fluorophenyl groups attached to D-alanine.

- Application : Herbicide targeting grass weeds .

- Comparison: Aromatic substituents in flamprop enhance herbicidal activity via auxin mimicry, whereas alkyl groups in this compound suggest non-pesticidal applications (e.g., surfactants or biochemical intermediates) .

Biochemical and Metabolic Considerations

- Carnosine Synthesis: Unmodified beta-alanine is a rate-limiting precursor for carnosine. Alkylation at the nitrogen likely blocks its incorporation into carnosine, distinguishing it from dietary beta-alanine .

- Transport Competition : Beta-alanine shares transporters with taurine and glycine. Bulkier substituents (e.g., 1-methylbutyl) may hinder cellular uptake compared to smaller analogs .

- Enzymatic Interactions : Beta-alanine synthase (PYD3) catalyzes pyrimidine degradation. Structural modifications in this compound could reduce affinity for this enzyme compared to natural substrates like N-carbamyl-beta-alanine .

Biological Activity

N-Methyl-N-(1-methylbutyl)-beta-alanine is a derivative of beta-alanine, distinguished by its unique 1-methylbutyl side chain. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities and applications in various research contexts.

- Chemical Formula : C₉H₁₉N₃O₂

- Molecular Weight : Approximately 173.25 g/mol

The structural modification of beta-alanine with a methyl group and a branched alkyl side chain may influence its biological interactions and mechanisms of action.

The biological activity of this compound is primarily linked to its role in amino acid metabolism and potential effects on exercise performance. The compound may enhance the synthesis of carnosine, a dipeptide that buffers hydrogen ions in muscle tissue, thereby delaying fatigue during high-intensity exercise.

Key Mechanisms :

- Carnosine Synthesis : The compound may increase carnosine levels in skeletal muscles, contributing to improved performance during anaerobic exercises.

- pH Buffering : By stabilizing pH levels within muscle cells, it can mitigate the effects of lactic acid accumulation during strenuous physical activity.

Research Findings

Recent studies have focused on the effects of beta-alanine supplementation (which includes derivatives like this compound) on exercise performance:

- A meta-analysis indicated a median improvement of 2.85% in exercise performance metrics with beta-alanine supplementation, particularly in activities lasting between 1 to 4 minutes .

- Specific studies demonstrated significant improvements in time-to-exhaustion (TTE) during cycling tests when participants supplemented with beta-alanine compared to placebo groups .

Study 1: Exercise Performance Enhancement

In a clinical trial involving recreational male athletes, participants were administered 6.4 g/day of beta-alanine for 28 days. Results showed an increase in cycle capacity at 110% VO₂ max, indicating enhanced endurance and performance .

Study 2: Anaerobic Capacity

Another study assessed the impact of beta-alanine on anaerobic capacity among trained males. Supplementation led to measurable improvements in TTE during high-intensity interval training sessions, suggesting that this compound could be beneficial for athletes engaged in short-duration, high-effort activities .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Beta-Alanine | Naturally occurring amino acid | Involved in carnosine synthesis |

| N-Methyl-N-phenyl-beta-alanine | Beta-alanine with a phenyl group | Potentially different biological activities |

| N-Methyl-N-(3-pyrrolidinyl)-beta-alanine | Modified with a pyrrolidine group | May exhibit different pharmacological effects |

This compound stands out due to its branched side chain, which may confer distinct reactivity and biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying beta-alanine derivatives in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification. Derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) or 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) enhance detection sensitivity for carbonyl-containing compounds. Isotopic labeling (e.g., deuterated analogs) improves specificity in complex matrices .

Q. How do structural modifications (e.g., N-methyl or benzyl groups) influence beta-alanine’s metabolic stability and receptor interactions?

- Methodological Answer : Substituents like N-methyl groups reduce metabolic degradation by inhibiting enzymatic cleavage, while aromatic additions (e.g., benzyl) alter lipophilicity and blood-brain barrier penetration. Computational modeling (e.g., molecular docking) combined with in vitro assays (e.g., hepatic microsomal stability tests) can systematically evaluate structure-activity relationships .

Q. What are the primary metabolic pathways of beta-alanine in hepatic and malignant cells?

- Methodological Answer : Beta-alanine is metabolized via carnosine synthesis in hepatocytes, mediated by carnosine synthase. Malignant cells exhibit upregulated beta-alanine metabolism, linked to altered redox homeostasis. Single-cell RNA sequencing (scRNA-seq) and CopyKat algorithms can distinguish metabolic activity between benign and malignant clusters .

Advanced Research Questions

Q. How can researchers resolve contradictions in beta-alanine’s efficacy across exercise performance studies?

- Methodological Answer : Meta-analyses (e.g., 2012 study in Journal of Amino Acids) reveal activity duration (>60 seconds) and dosing protocols (4–6 g/day for 4–8 weeks) as critical variables. Stratifying participants by baseline carnosine levels and standardizing exercise protocols (e.g., Wingate tests) reduce heterogeneity. Placebo-controlled, double-blind designs with crossover arms mitigate confounding .

Q. What experimental designs optimize the assessment of beta-alanine’s long-term cognitive effects in humans?

- Methodological Answer : Randomized, double-blind trials (e.g., Study 2 in ) should include pre/post-supplementation cognitive batteries (e.g., Stroop tests) and magnetic resonance spectroscopy (MRS) to monitor brain carnosine/homocarnosine. Longitudinal studies (>6 months) with stratified cohorts (e.g., vegetarians vs. omnivores) account for dietary beta-alanine intake .

Q. What are the challenges in extrapolating in vitro and animal findings on beta-alanine to human outcomes?

- Methodological Answer : Species-specific differences in carnosine synthase expression and blood-brain barrier permeability limit translatability. Humanized mouse models and organ-on-chip systems incorporating human astrocytes improve predictive validity. Dose-equivalence calculations (mg/kg vs. mg/m²) adjust for metabolic scaling .

Q. How do extended-release formulations of beta-alanine impact pharmacokinetics and study outcomes?

- Methodological Answer : Gradual-release formulations (e.g., BETAFOR3MAX®) reduce plasma peaks and paraesthesia risk while enhancing bioavailability. Pharmacokinetic studies using stable isotopes (e.g., ¹³C-beta-alanine) and urine excretion analysis validate sustained-release profiles .

Q. What statistical approaches are recommended for analyzing dose-response relationships in beta-alanine trials?

- Methodological Answer : Mixed-model ANOVA with repeated measures (time × supplement × exercise) accounts for intra-individual variability. Bayesian hierarchical models quantify uncertainty in small-sample studies. Sensitivity analyses exclude outliers from acute dosing trials (e.g., paraesthesia reports) .

Data Gaps and Future Directions

- Cross-species mechanistic studies to clarify beta-alanine’s neuroprotective effects (e.g., BDNF modulation in humans vs. rodents) .

- Population-specific trials addressing elderly, pregnant, and adolescent cohorts to assess safety and efficacy .

- Synergistic studies with creatine or antioxidants to explore additive ergogenic or cognitive benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.